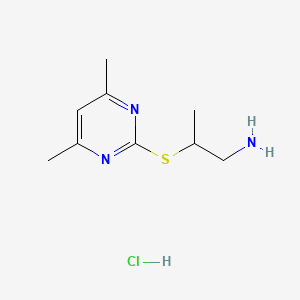

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.ClH/c1-6-4-7(2)12-9(11-6)13-8(3)5-10;/h4,8H,5,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVQFYZJDMNJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride, also known as 3-(4,6-dimethylpyrimidin-2-ylthio)propan-1-amine, is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine

- Molecular Formula : C9H16ClN3S

- CAS Number : 1248098-95-4

- Molecular Weight : 197.3 g/mol

Synthesis

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 3-chloropropan-1-amine under basic conditions. This process employs a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloropropylamine, resulting in the formation of the desired compound .

Antimicrobial Activity

Research indicates that compounds similar to 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine exhibit significant antimicrobial properties. For instance, a study evaluated various thiadiazino and thiazolo quinoxaline hybrids for their antimicrobial efficacy against several bacterial strains. The results suggested that modifications to the pyrimidine ring could enhance antimicrobial activity .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Compounds with a similar structure have been shown to inhibit AChE effectively, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The mechanism typically involves binding to the active site of AChE, thereby preventing acetylcholine breakdown and enhancing cholinergic transmission .

The biological activity of 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiopropylamine side chain is believed to facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and target .

Study on Antineoplastic Activity

A notable study investigated a series of pyrimidine derivatives for their antineoplastic properties. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology . Although not directly involving 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amines specifically, these results highlight the potential for similar compounds in cancer treatment.

Evaluation of Structure–Activity Relationship

Research focusing on the structure–activity relationship (SAR) of pyrimidine-based compounds revealed that modifications at specific positions on the pyrimidine ring could enhance biological activity. This underscores the importance of chemical structure in determining the efficacy of compounds like 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amines .

Aplicaciones Científicas De Investigación

Structural Formula

- Molecular Formula : C9H16ClN3S

- Molecular Weight : 233.76 g/mol

- IUPAC Name : 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride

Research indicates that 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound shows promise in anticancer research due to its ability to interact with specific biological targets that may modulate enzyme activity critical for cancer cell proliferation .

- Enzyme Modulation : Ongoing research aims to elucidate the mechanisms by which this compound interacts with enzymes or receptors, potentially leading to therapeutic applications in diseases where these targets are implicated.

Case Studies

Several studies have documented the effects of 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine on various biological systems:

- Study on Antimicrobial Effects : A study demonstrated that derivatives of this compound exhibited activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by antibiotic-resistant pathogens.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of pyrimidine-based thioether derivatives. Below is a comparative analysis with key analogs:

Key Observations

Thioether vs. Ambrisentan’s oxy linkage and bulky diphenyl groups favor endothelin receptor binding, whereas the thioether in the target compound aligns with SIRT2 inhibitors’ requirements for hydrophobic interactions .

Amino vs. Acetamide Groups: SirReal2’s acetamide group facilitates intramolecular hydrogen bonding, stabilizing its bioactive conformation in SIRT2’s selectivity pocket. The propan-1-amine group in the target compound lacks this feature, which may reduce binding affinity or selectivity .

Substituent Effects: The 4,6-dimethylpyrimidine motif is conserved across analogs, critical for steric complementarity in SIRT2’s binding pocket.

Salt Forms :

- The hydrochloride salt of the target compound improves solubility compared to neutral analogs but may limit blood-brain barrier penetration due to increased polarity .

Research Findings and Pharmacological Implications

- Discontinuation Note: CymitQuimica lists the free base as discontinued, possibly due to synthetic challenges, instability, or inferior efficacy compared to acetamide derivatives .

- Crystallographic Insights : Tools like SHELX and WinGX () have been critical in resolving the binding modes of related compounds, highlighting the importance of hydrogen-bonding patterns () in SIRT2 inhibitor design .

Métodos De Preparación

General Synthetic Route

The most commonly reported synthetic approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 1-bromo-2-propanamine or its equivalents under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF). The base deprotonates the thiol to generate a thiolate anion, which then performs nucleophilic substitution on the alkyl halide to form the thioether linkage. Subsequent treatment with hydrochloric acid yields the hydrochloride salt of the target amine.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4,6-Dimethylpyrimidine-2-thiol + 1-bromo-2-propanamine | Thiolate formation under basic conditions (e.g., K2CO3 or Cs2CO3) in DMF, room temperature or mild heating |

| 2 | Acidification with HCl | Conversion of free amine to hydrochloride salt for enhanced stability and solubility |

This method is straightforward and typically affords good yields with relatively mild reaction conditions.

Detailed Reaction Conditions and Variations

Base Selection: Potassium carbonate or cesium carbonate are frequently used bases to generate the thiolate anion from the thiol precursor. Sodium hydride (NaH) has also been employed in related syntheses for deprotonation, especially when a stronger base is required.

Solvent: Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both organic and inorganic reactants. Acetone has also been used in similar nucleophilic substitution reactions involving alkyl halides and amines, though less commonly for this specific compound.

Temperature: Reactions are generally conducted at room temperature to moderate heating (25–60 °C). Extended reaction times (overnight to 24 hours) ensure completion of substitution.

Isolation: After reaction completion, the mixture is typically quenched with aqueous acid to form the hydrochloride salt, followed by filtration and drying to isolate the solid product.

Reported Yields and Purification

The yields of the target compound via this synthetic route are generally high, often exceeding 80% under optimized conditions. Purification is commonly achieved by:

- Filtration to remove insoluble salts

- Recrystallization from suitable solvents

- Chromatographic techniques (e.g., flash chromatography) when higher purity is required

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 4,6-Dimethylpyrimidine-2-thiol, 1-bromo-2-propanamine | Commercially available or synthesized separately |

| Base | K2CO3, Cs2CO3, or NaH | K2CO3 preferred for mild conditions; NaH for stronger deprotonation |

| Solvent | DMF, occasionally acetone | DMF favored for solubility and reaction efficiency |

| Temperature | 25–60 °C | Room temperature usually sufficient; heating accelerates reaction |

| Reaction time | 12–24 hours | Overnight stirring common |

| Work-up | Acidification with HCl, filtration, drying | Forms hydrochloride salt for stability |

| Yield | 80–90% | High yields reported under optimized conditions |

| Purification | Recrystallization or flash chromatography | Ensures high purity for research applications |

Related Synthetic Insights from Literature

While direct detailed procedures for this exact compound are limited, related pyrimidine-thioether syntheses provide valuable insights:

A one-pot synthesis approach has been developed for related pyrimidine derivatives involving guanidinium salt intermediates, improving efficiency by minimizing isolation steps.

Studies on analogous thiosulfoesters with pyrimidine moieties indicate that controlling temperature and pH during thiol functionalization steps is critical for high purity and yield.

The use of sodium hypochlorite and ammonia solutions has been reported for the preparation of thiol-containing intermediates, which could be adapted for the precursor synthesis of 4,6-dimethylpyrimidine-2-thiol.

Summary of Preparation Method

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride is efficiently achieved via nucleophilic substitution of 4,6-dimethylpyrimidine-2-thiol with 1-bromo-2-propanamine under basic conditions in DMF, followed by acidification to the hydrochloride salt. The process benefits from mild reaction conditions, high yields, and straightforward purification, making it suitable for research and potential pharmaceutical applications.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis yield of 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride?

Methodological Answer:

To optimize synthesis yield, employ Design of Experiments (DoE) methodologies to systematically evaluate critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a factorial design can identify interactions between variables, while response surface methodology refines optimal conditions . Evidence from chemical engineering practices suggests incorporating process control and simulation tools (e.g., membrane separation or reaction modeling) to minimize trial-and-error approaches . Key steps:

Define input variables (e.g., reaction time, stoichiometry).

Use statistical software (e.g., JMP, Minitab) to generate experimental matrices.

Validate predictions with small-scale trials.

Scale up using reactor design principles (e.g., continuous-flow systems for improved heat transfer) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the pyrimidine ring structure and thioether linkage. For example, NMR peaks near δ 2.5–3.0 ppm may indicate methyl groups on the pyrimidine ring, while δ 3.5–4.0 ppm corresponds to the propan-1-amine backbone .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or EI-MS can verify molecular weight and fragmentation patterns. Look for characteristic ions such as [M+H] or [M-Cl] .

- HPLC/UPLC: Pair with UV-Vis detection (λ ~260 nm for pyrimidine absorption) to assess purity. Use C18 columns and gradients of acetonitrile/water with 0.1% TFA .

Basic: How can researchers assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 7–14 days .

- pH Stability: Test solubility and stability in buffers (pH 1–12) to identify degradation pathways (e.g., hydrolysis of the thioether bond under acidic conditions) .

- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >150°C for hydrochloride salts) .

Advanced: How can computational methods improve reaction pathway design for this compound?

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s approach combines reaction path searches with machine learning to predict feasible synthetic routes, reducing experimental iterations . Steps:

Use software (e.g., Gaussian, ORCA) to calculate energy profiles for proposed mechanisms.

Apply information science tools to extract key descriptors (e.g., activation energy, orbital interactions).

Validate with microreactor experiments to test computational predictions .

Advanced: What strategies resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

- Statistical Meta-Analysis: Aggregate data from multiple studies and apply mixed-effects models to account for variability in assay conditions (e.g., enzyme source, buffer composition) .

- Dose-Response Reassessment: Conduct full dose-response curves (e.g., IC) under standardized conditions. Use Hill slope analysis to differentiate allosteric vs. competitive inhibition .

- Structural Biology: Perform X-ray crystallography or molecular docking to validate binding modes and identify confounding factors (e.g., solvent accessibility of the thioether group) .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Selection: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalysis: Use immobilized catalysts or enzymatic systems to reduce waste. For example, lipases can catalyze thioether formation under mild conditions .

- Waste Minimization: Integrate membrane technologies (e.g., nanofiltration) for in-situ solvent recycling .

Advanced: What mechanistic insights are critical for elucidating its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare to determine if bond-breaking (e.g., S–C cleavage) is rate-limiting .

- Stereoelectronic Analysis: Use DFT to map frontier molecular orbitals (e.g., nucleophilic attack at the pyrimidine C2 position) .

- Trapping Experiments: Identify intermediates with quench reagents (e.g., methanol for carbocation trapping) .

Basic: How to develop a robust analytical method for quantifying trace impurities?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to oxidative (HO), hydrolytic (HCl/NaOH), and photolytic conditions to generate impurities .

- LC-MS/MS: Use a triple quadrupole system with MRM mode to detect impurities at ppm levels. Optimize collision energy for specific fragment ions .

- Validation: Follow ICH Q2(R1) guidelines for linearity (R >0.999), precision (%RSD <2%), and LOQ (<0.1%) .

Advanced: What experimental approaches study its interactions with cytochrome P450 enzymes?

Methodological Answer:

- Recombinant Enzyme Assays: Incubate with CYP3A4/2D6 isoforms and measure metabolite formation via LC-MS .

- Inhibition Kinetics: Determine values using Dixon plots or IC shifts with varying substrate concentrations .

- Molecular Dynamics (MD): Simulate binding poses in the enzyme active site to predict regioselective metabolism .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the pyrimidine moiety?

Methodological Answer:

- Analog Synthesis: Modify substituents at the 4- and 6-positions of the pyrimidine ring (e.g., replace methyl groups with halogens or methoxy) .

- Biological Screening: Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR .

- QSAR Modeling: Use PLS regression or neural networks to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.